molecular formula C28H24N4O2S B14158123 2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline CAS No. 774549-98-3

2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline

Cat. No.: B14158123
CAS No.: 774549-98-3
M. Wt: 480.6 g/mol
InChI Key: LFRKUBLPVXWNLC-UHFFFAOYSA-N
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Description

2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a naphthalen-2-ylsulfonyl group and a piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the cyclization of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoxaline intermediate. The naphthalen-2-ylsulfonyl group is then attached via sulfonylation reactions using reagents such as sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives .

Scientific Research Applications

2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science .

Properties

CAS No.

774549-98-3

Molecular Formula

C28H24N4O2S

Molecular Weight

480.6 g/mol

IUPAC Name

2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-phenylquinoxaline

InChI

InChI=1S/C28H24N4O2S/c33-35(34,24-15-14-21-8-4-5-11-23(21)20-24)32-18-16-31(17-19-32)28-27(22-9-2-1-3-10-22)29-25-12-6-7-13-26(25)30-28/h1-15,20H,16-19H2

InChI Key

LFRKUBLPVXWNLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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